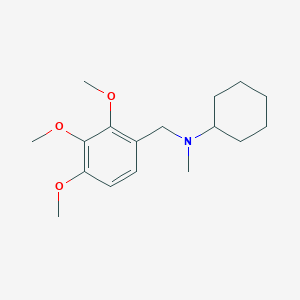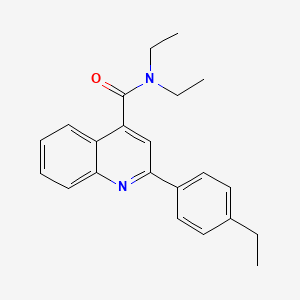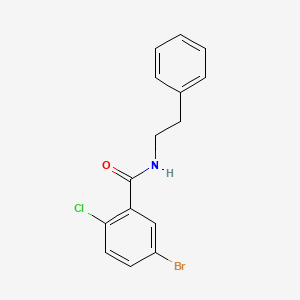
N-methyl-N-(2,3,4-trimethoxybenzyl)cyclohexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(2,3,4-trimethoxybenzyl)cyclohexanamine, also known as O-Desmethyltramadol (ODT), is a synthetic opioid compound that is structurally related to tramadol. It has gained significant attention in recent years due to its potential application in pain management and addiction treatment. The purpose of
Mecanismo De Acción
ODT works by binding to the mu-opioid receptor in the brain and spinal cord, which leads to the activation of the reward pathway and the release of dopamine. This results in the reduction of pain and the feeling of euphoria. ODT also has the ability to inhibit the reuptake of serotonin and norepinephrine, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
ODT has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain, induce feelings of euphoria, and improve mood. Additionally, ODT has been shown to have anti-inflammatory effects, which may contribute to its pain-relieving properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ODT in lab experiments is that it has a lower potential for abuse and dependence than other opioids, which makes it a safer option for researchers. Additionally, ODT has been shown to have a longer half-life than tramadol, which may make it more suitable for certain experiments. However, one limitation of using ODT in lab experiments is that it is a controlled substance and requires special handling and storage procedures.
Direcciones Futuras
There are a number of future directions for research on ODT. One area of interest is the potential use of ODT in the treatment of depression and anxiety. Additionally, there is interest in developing new formulations of ODT that may improve its efficacy and reduce its potential for abuse. Finally, there is a need for further research on the long-term effects of ODT use, particularly in terms of its potential for addiction and dependence.
Conclusion:
In conclusion, ODT is a synthetic opioid compound that has gained significant attention in recent years due to its potential application in pain management and addiction treatment. It has a higher affinity for the mu-opioid receptor than tramadol, which may make it more effective in relieving pain. Additionally, ODT has a lower potential for abuse and dependence than other opioids, which makes it a promising candidate for addiction treatment. There are a number of future directions for research on ODT, including its potential use in the treatment of depression and anxiety, the development of new formulations, and further research on its long-term effects.
Métodos De Síntesis
ODT can be synthesized through a multi-step process involving the reaction of cyclohexanone with 2,3,4-trimethoxybenzaldehyde to form the intermediate 2,3,4-trimethoxyphenylcyclohexanone. This intermediate is then reduced with sodium borohydride to form the final product, ODT.
Aplicaciones Científicas De Investigación
ODT has been studied extensively for its potential use in pain management and addiction treatment. It has been shown to have a higher affinity for the mu-opioid receptor than tramadol, which may make it more effective in relieving pain. Additionally, ODT has been shown to have a lower potential for abuse and dependence than other opioids, which makes it a promising candidate for addiction treatment.
Propiedades
IUPAC Name |
N-methyl-N-[(2,3,4-trimethoxyphenyl)methyl]cyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3/c1-18(14-8-6-5-7-9-14)12-13-10-11-15(19-2)17(21-4)16(13)20-3/h10-11,14H,5-9,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQDZWHXIKAZPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C(=C(C=C1)OC)OC)OC)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5-methyl-3-isoxazolyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5803359.png)
![4-[4-(benzyloxy)-3-methoxybenzyl]-1-piperazinecarbaldehyde](/img/structure/B5803366.png)


![2-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5803392.png)
![3-(3,4-dimethoxyphenyl)-5-[(3-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5803394.png)



![4-{2-[oxo(1-pyrrolidinyl)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5803424.png)
![7-(3,4-dichlorophenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B5803428.png)
![4-amino-1H-spiro[benzo[h]quinazoline-5,1'-cyclohexane]-2(6H)-thione](/img/structure/B5803446.png)
![2-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B5803452.png)
![N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5803460.png)